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Compound of Interest

Compound Name: BI-860585

Cat. No.: B1192380 Get Quote

Langen, Germany - BI-860585, a potent and selective ATP-competitive inhibitor of both

mTORC1 and mTORC2, emerged from the discovery pipeline of Boehringer Ingelheim as a

promising therapeutic agent for various cancers. This technical guide provides a

comprehensive overview of the discovery and development history of BI-860585, including its

mechanism of action, preclinical and clinical data, and the experimental protocols utilized in its

evaluation. The development of BI-860585 was later discontinued by Boehringer Ingelheim and

the compound was out-licensed to Xynomic Pharmaceuticals, where it was renamed XP-105.

Discovery and Preclinical Development
The discovery of BI-860585 stemmed from a focused effort to identify dual inhibitors of the

mammalian target of rapamycin (mTOR) complexes, mTORC1 and mTORC2. As a key

regulator of cell growth, proliferation, and survival, the PI3K/AKT/mTOR signaling pathway is

frequently dysregulated in cancer. While first-generation mTOR inhibitors, known as rapalogs,

only targeted mTORC1, it was hypothesized that dual inhibition of both mTORC1 and mTORC2

would lead to a more profound and sustained anti-tumor effect.

BI-860585 was identified as a potent and selective ATP-competitive inhibitor, demonstrating

significant activity in preclinical models.

In Vitro Activity
The anti-proliferative activity of BI-860585 was evaluated against a panel of 20 sarcoma cell

lines, revealing a broad spectrum of activity. The half-maximal effective concentration (EC50)
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values are summarized in the table below.
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Cell Line Histological Subtype BI-860585 EC50 (µM)

Osteosarcoma

HOS Osteosarcoma 0.07

HUO9 Osteosarcoma 0.07

K-HOS Osteosarcoma 0.06

MG63 Osteosarcoma 0.05

NOS1 Osteosarcoma 0.06

Saos2 Osteosarcoma 0.07

U2OS Osteosarcoma 0.06

Rhabdomyosarcoma

A204 Rhabdomyosarcoma 0.07

RD Rhabdomyosarcoma 0.06

RH30 Rhabdomyosarcoma 0.06

Synovial Sarcoma

FUJI Synovial Sarcoma 0.07

HS-SY-II Synovial Sarcoma 0.08

SYO-1 Synovial Sarcoma 0.06

YaFuSS Synovial Sarcoma 0.07

Ewing Sarcoma

A673 Ewing Sarcoma 0.18

RD-ES Ewing Sarcoma 0.08

W-ES Ewing Sarcoma 0.06

Other Sarcomas

HT1080 Fibrosarcoma 0.07
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NMS-2 Leiomyosarcoma 0.06

SK-LMS-1 Leiomyosarcoma 0.07

Mechanism of Action: Targeting the PI3K/AKT/mTOR
Pathway
BI-860585 exerts its anti-tumor effects by directly inhibiting the kinase activity of both mTORC1

and mTORC2. This dual inhibition leads to the blockade of downstream signaling pathways

crucial for cancer cell survival and proliferation.
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Caption: The inhibitory action of BI-860585 on the PI3K/AKT/mTOR signaling pathway.
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Clinical Development: Phase I Trial
BI-860585 entered a Phase I, open-label, dose-escalation study (NCT01938846) to evaluate

its safety, tolerability, maximum tolerated dose (MTD), and preliminary efficacy in patients with

advanced solid tumors. The trial investigated BI-860585 as a single agent and in combination

with exemestane or paclitaxel.

Study Design

Treatment Arms

Primary Endpoints

Patients with
Advanced Solid Tumors

BI-860585
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BI-860585 +
Exemestane

BI-860585 +
Paclitaxel

Maximum Tolerated Dose

Dose-Limiting Toxicities

Click to download full resolution via product page

Caption: Overview of the Phase I clinical trial design for BI-860585.

Key Clinical Findings
The Phase I trial established the MTD for BI-860585 monotherapy at 220 mg/day. In

combination with exemestane, the MTD for BI-860585 was 160 mg/day, and in combination

with paclitaxel, it was also 160 mg/day.

Dose-Limiting Toxicities (DLTs):

Monotherapy: Diarrhea, rash, and increased alanine/aspartate aminotransferase.

Combination with Exemestane: Stomatitis and rash.

Combination with Paclitaxel: Diarrhea and increased blood creatine phosphokinase.
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Most Frequent Treatment-Related Adverse Events:

Monotherapy: Hyperglycemia, diarrhea, and nausea.

Combination with Exemestane: Diarrhea and stomatitis.

Combination with Paclitaxel: Fatigue and diarrhea.

Preliminary Efficacy:

Monotherapy: Stable disease was observed in 18 patients.

Combination with Exemestane: 4 partial responses and 6 cases of stable disease were

reported.

Combination with Paclitaxel: 1 complete response, 4 partial responses, and 8 cases of stable

disease were noted.

Experimental Protocols
In Vitro Cell Proliferation Assay
The anti-proliferative activity of BI-860585 was determined using a standard cell viability assay.

Cell Plating: Sarcoma cell lines were seeded in 96-well plates at a density of 3,000 to 5,000

cells per well and allowed to adhere overnight.

Compound Treatment: Cells were treated with a serial dilution of BI-860585 for 72 hours.

Viability Assessment: Cell viability was assessed using the WST-8 assay, which measures

mitochondrial dehydrogenase activity.

Data Analysis: The absorbance was measured at 450 nm, and the EC50 values were

calculated using a four-parameter logistic curve fit.

mTOR Kinase Assay (General Protocol)
While the specific proprietary assay used for BI-860585 is not publicly available, a general

protocol for an in vitro mTOR kinase assay is as follows:
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Immunoprecipitation: mTORC1 and mTORC2 complexes are immunoprecipitated from cell

lysates using specific antibodies against mTOR, Raptor (for mTORC1), or Rictor (for

mTORC2).

Kinase Reaction: The immunoprecipitated complexes are incubated with a substrate (e.g.,

recombinant 4E-BP1 for mTORC1 or AKT for mTORC2) in a kinase buffer containing ATP

and the test compound (BI-860585).

Detection: The phosphorylation of the substrate is detected by immunoblotting using

phospho-specific antibodies or by using a luminescence-based assay.

Data Analysis: The inhibitory activity of the compound is determined by quantifying the

reduction in substrate phosphorylation.

Transition to XP-105
In December 2018, Xynomic Pharmaceuticals acquired the exclusive worldwide rights to

develop, manufacture, and commercialize BI-860585 from Boehringer Ingelheim. Following the

acquisition, BI-860585 was renamed XP-105. Xynomic has indicated plans to initiate further

clinical trials, including a potential pivotal Phase II trial in breast cancer and a Phase Ib trial in

combination with another of their pipeline assets for colorectal cancer.

Conclusion
BI-860585 is a potent, selective, and ATP-competitive dual mTORC1/2 inhibitor with

demonstrated preclinical and early clinical activity across a range of solid tumors. While its

development was discontinued by its originator, the compound, now known as XP-105,

continues to be evaluated in the clinic, holding promise as a potential new therapeutic option

for cancer patients. Further clinical investigation will be crucial to fully elucidate its therapeutic

potential.

To cite this document: BenchChem. [BI-860585: A Technical Overview of its Discovery and
Development]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1192380#bi-860585-discovery-and-development-
history]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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